molecular formula C7H7N5O B1386451 (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1157834-49-5

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1386451
M. Wt: 177.16 g/mol
InChI Key: SWHSAWZNCSKHPX-UHFFFAOYSA-N
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Description

“(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the molecular formula C7H7N5O . It has an average mass of 177.163 Da and a monoisotopic mass of 177.065063 Da .


Molecular Structure Analysis

The molecular structure of “(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine” consists of a pyrazine ring attached to an oxadiazole ring via a methanamine bridge . The exact spatial arrangement of these components could not be found in the available resources.


Physical And Chemical Properties Analysis

“(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Chemodivergent Synthesis

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
    • Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
    • Results : The research successfully synthesized N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different reaction conditions .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Field : Medicinal Chemistry
    • Application : The study involved the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrosis activity .
    • Method : The key intermediate was obtained by a convenient four-step procedure in moderate yields .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Photophysical Behavior Study
    • Field : Physical Chemistry
    • Application : The study involves the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior .
    • Method : The research did not provide specific methods, but it likely involved the synthesis of the compound and subsequent photophysical characterization .
    • Results : The results of this study were not specified in the available information .
  • Synthesis of Pyridine Derivatives
    • Field : Organic Chemistry
    • Application : This research involves the synthesis of pyridine derivatives .
    • Method : The research did not provide specific methods, but it likely involved the synthesis of the compound .
    • Results : The results of this study were not specified in the available information .

properties

IUPAC Name

(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHSAWZNCSKHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656365
Record name 1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

CAS RN

1157834-49-5
Record name 1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

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